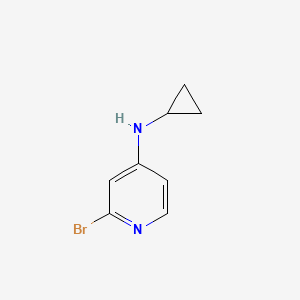

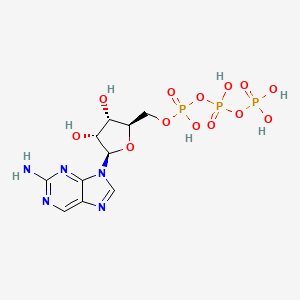

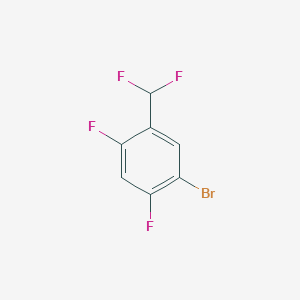

![molecular formula C8H6BrN3O B1383565 6-Bromoimidazo[1,2-a]pyridine-3-carboxamide CAS No. 2044706-79-6](/img/structure/B1383565.png)

6-Bromoimidazo[1,2-a]pyridine-3-carboxamide

Overview

Description

6-Bromoimidazo[1,2-a]pyridine-3-carboxamide is a chemical compound with the CAS Number: 2044706-79-6 . It has a molecular weight of 240.06 . It is used in organic syntheses and as pharmaceutical intermediates .

Synthesis Analysis

There are several methods for the synthesis of 6-Bromoimidazo[1,2-a]pyridine-3-carboxamide. One efficient synthesis involves the displacement of the halogen atom by the pyridine ring nitrogen to afford pyridinium salt .Molecular Structure Analysis

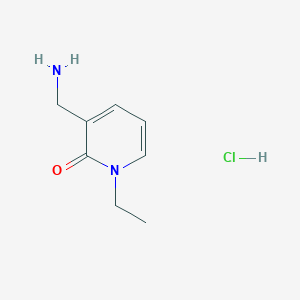

The molecular structure of 6-Bromoimidazo[1,2-a]pyridine-3-carboxamide is represented by the linear formula C8H6BrN3O . The InChI Code is 1S/C8H6BrN3O/c9-5-1-2-7-11-3-6 (8 (10)13)12 (7)4-5/h1-4H, (H2,10,13) .Physical And Chemical Properties Analysis

6-Bromoimidazo[1,2-a]pyridine-3-carboxamide is a solid at room temperature . The compound should be stored in a sealed container in a dry room .Scientific Research Applications

Organic Synthesis Intermediates

6-Bromoimidazo[1,2-a]pyridine-3-carboxamide: is widely used as an intermediate in organic synthesis . Its unique structure allows for the introduction of various substituents, enabling the creation of a diverse range of organic compounds. This versatility is essential for the development of new synthetic routes and the optimization of existing ones.

Pharmaceutical Research

In the realm of pharmaceuticals, this compound serves as a crucial intermediate . Researchers utilize it to synthesize novel drug candidates, particularly those targeting complex diseases where innovative treatments are desperately needed. Its role in drug discovery is pivotal, as it can lead to breakthroughs in medicine.

Radiolabeling Studies

The compound’s structure is conducive to radiolabeling, where it can be used to introduce radioactive isotopes for scientific studies . This application is particularly valuable in the field of medicinal chemistry, where radiolabeled compounds are used for tracking and imaging in biological systems.

Development of Lactams

Lactams, which are core components of many antibiotics, can be synthesized using 6-Bromoimidazo[1,2-a]pyridine-3-carboxamide . The ability to introduce lactams onto the compound’s structure opens up possibilities for creating new antibacterial agents.

Material Science

The compound finds applications in material science due to its potential to act as a building block for organic electronic materials . Its structural properties may be harnessed to develop new materials with specific electronic characteristics.

Chemical Education

As a compound with multiple applications, 6-Bromoimidazo[1,2-a]pyridine-3-carboxamide is also valuable in chemical education . It can be used to demonstrate various chemical reactions and synthetic strategies, making it a useful tool for teaching advanced organic chemistry concepts.

Safety and Hazards

Mechanism of Action

Target of Action

Imidazo[1,2-a]pyridines, a class of compounds to which this molecule belongs, are known to interact with various biological targets, including enzymes and receptors .

Mode of Action

It’s known that imidazo[1,2-a]pyridines can interact with their targets through various mechanisms, such as inhibiting enzyme activity or modulating receptor function .

properties

IUPAC Name |

6-bromoimidazo[1,2-a]pyridine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrN3O/c9-5-1-2-7-11-3-6(8(10)13)12(7)4-5/h1-4H,(H2,10,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAYFFRVCYNOEHD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC=C(N2C=C1Br)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Bromoimidazo[1,2-a]pyridine-3-carboxamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

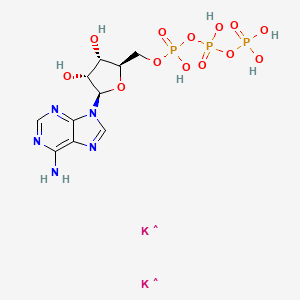

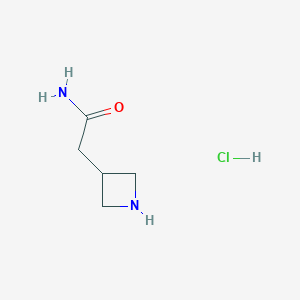

![[3-(3-Bromophenyl)-1,2,4-oxadiazol-5-yl]methanamine hydrochloride](/img/structure/B1383486.png)